molecular formula C8H9ClN2O B3142835 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride CAS No. 512809-98-2

3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride

Cat. No.: B3142835
CAS No.: 512809-98-2
M. Wt: 184.62 g/mol
InChI Key: PZPLDIVJYBXJBU-UHFFFAOYSA-N
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Description

This compound is particularly noted for its role in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride typically involves the reaction of 1-ethylpyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The double bond in the prop-2-enoyl group can undergo addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Electrophiles: Such as halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions with halogens can result in halogenated products.

Scientific Research Applications

3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Drug Development: Its unique structure makes it a valuable building block in the development of new pharmaceuticals.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules

Mechanism of Action

The mechanism of action of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride involves its interaction with specific molecular targets. For instance, in drug development, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylpyrazol-4-yl)prop-2-enoyl Chloride: Similar in structure but with a methyl group instead of an ethyl group.

    3-(1-phenylpyrazol-4-yl)prop-2-enoyl Chloride: Contains a phenyl group, leading to different chemical properties and applications.

Uniqueness

3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride is unique due to its ethyl group, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it particularly valuable in the development of specific pharmaceuticals and other organic compounds.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-11-6-7(5-10-11)3-4-8(9)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLDIVJYBXJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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